molecular formula C15H16N6S B13882247 4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine

4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine

Cat. No.: B13882247
M. Wt: 312.4 g/mol
InChI Key: FCZVTTGWCSAUGV-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including pyrazole, pyridine, pyrrolidine, and thiazole, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the condensation of pyrazole-4-carbaldehyde with pyridine-2-amine, followed by cyclization with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, pyridine, pyrrolidine, and thiazole rings, such as:

Uniqueness

What sets 4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine apart is its combination of multiple heterocyclic rings, which imparts unique chemical reactivity and biological activity. This structural complexity allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C15H16N6S

Molecular Weight

312.4 g/mol

IUPAC Name

4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H16N6S/c1-2-6-16-12(5-1)19-15-20-13(11-9-17-18-10-11)14(22-15)21-7-3-4-8-21/h1-2,5-6,9-10H,3-4,7-8H2,(H,17,18)(H,16,19,20)

InChI Key

FCZVTTGWCSAUGV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(N=C(S2)NC3=CC=CC=N3)C4=CNN=C4

Origin of Product

United States

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